methyl3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoatehydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an oxadiazole ring, an amino group, and a propanoate ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoatehydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Esterification: The propanoate ester can be formed through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
methyl3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and amino group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-thiadiazol-5-yl]propanoate;hydrochloride
- Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-triazol-5-yl]propanoate;hydrochloride
- Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-pyrazol-5-yl]propanoate;hydrochloride
Uniqueness
methyl3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoatehydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with thiadiazole, triazole, or pyrazole rings, the oxadiazole ring offers different reactivity and binding characteristics, making it valuable for specific applications.
Properties
IUPAC Name |
methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.ClH/c1-15-8(14)3-2-7-12-9(13-17-7)10(11)4-5-16-6-10;/h2-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWDRUJUGXTABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NO1)C2(CCOC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.